Clomipramine

Serotonin Transporter SERT Binding Affinity

Clomipramine (303-49-1) is the only TCA with sub-nanomolar SERT affinity (Ki=0.14 nM) and balanced NET inhibition (Ki=54 nM), establishing it as the gold-standard reference for OCD research—validated by a 2024 meta-regression showing superiority over SSRIs (β=-0.58, p<0.001). Its active metabolite N-desmethylclomipramine shifts in vivo pharmacology toward NET blockade (Kd=0.44 mg/kg), enabling unique dual-action PET imaging and mechanistic studies. Conforms to USP monograph strict impurity limits (≤0.5% individual, ≤2.0% total). Ideal for HPLC method validation, forced degradation studies, and veterinary behavioral research. Available from research-grade to pharmacopoeial reference standard.

Molecular Formula C19H23ClN2
Molecular Weight 314.9 g/mol
CAS No. 303-49-1
Cat. No. B1669221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClomipramine
CAS303-49-1
SynonymsAnafranil
Chlomipramine
Chlorimipramine
Clomipramine
Clomipramine Hydrochloride
Clomipramine Maleate (1:1)
Clomipramine Monohydrochloride
Hydiphen
Hydrochloride, Clomipramine
Monohydrochloride, Clomipramine
Molecular FormulaC19H23ClN2
Molecular Weight314.9 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl
InChIInChI=1S/C19H23ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3
InChIKeyGDLIGKIOYRNHDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.44e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clomipramine (CAS 303-49-1): A Tricyclic Antidepressant with High-Affinity Serotonin and Norepinephrine Reuptake Inhibition


Clomipramine (CAS 303-49-1), chemically designated as 3-chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine, is a tricyclic antidepressant (TCA) distinguished within its class by its potent and balanced inhibition of both serotonin (SERT) and norepinephrine (NET) transporters, with Ki values of 0.14 nM and 54 nM, respectively . Unlike many other TCAs that primarily target NET, clomipramine's uniquely high affinity for SERT forms the mechanistic basis for its therapeutic applications in obsessive-compulsive disorder (OCD) and anxiety-related conditions. The compound is extensively metabolized hepatically, primarily via CYP2D6 and CYP3A4, to its principal active metabolite, N-desmethylclomipramine, which exhibits a distinct pharmacological profile that contributes to the overall clinical effect [1].

Why Clomipramine Cannot Be Substituted with Other Tricyclic Antidepressants: Key Differentiators in Pharmacology and Indication


Generic substitution among tricyclic antidepressants (TCAs) is pharmacologically and clinically invalid due to profound differences in their receptor binding profiles, pharmacokinetic properties, and regulatory-approved indications. While TCAs share a common chemical scaffold, their selectivity for monoamine transporters varies by orders of magnitude [1]. For instance, the ratio of SERT to NET affinity differs dramatically across the class, directly influencing therapeutic efficacy for specific disorders like OCD. Furthermore, the active metabolite profile—particularly the contribution and unique pharmacology of N-desmethylclomipramine—introduces inter-individual pharmacokinetic variability (30- to 90-fold in desmethylation rates) that is not replicated by other TCAs [2]. Consequently, substituting clomipramine with a 'class-equivalent' TCA such as imipramine or amitriptyline will result in a different therapeutic and adverse effect profile, and is not supported by evidence-based guidelines for conditions where clomipramine has specific proven superiority.

Clomipramine: Quantifiable Evidence of Differentiation Against Comparators


SERT Affinity: Clomipramine vs. the SSRI Citalopram and Other TCAs

Clomipramine demonstrates a uniquely high affinity for the serotonin transporter (SERT) among tricyclic antidepressants, a property that underpins its efficacy in OCD. In a direct head-to-head comparison using standardized in vitro binding assays, clomipramine's Ki for SERT is 0.49 nM, which is approximately 10-fold more potent than the selective serotonin reuptake inhibitor (SSRI) citalopram (Ki = 4.82 nM) [1]. This high SERT affinity distinguishes clomipramine from other TCAs like desipramine, which is highly selective for NET, and imipramine, which has a more balanced but lower overall affinity profile.

Serotonin Transporter SERT Binding Affinity Ki In vitro pharmacology

Efficacy in Obsessive-Compulsive Disorder: Clomipramine Superiority Over SSRIs in a 2024 Meta-Analysis

A 2024 systematic review and meta-regression analysis of placebo-controlled trials for OCD, encompassing 20 studies and 3,890 participants, directly compared the efficacy of clomipramine to that of selective serotonin reuptake inhibitors (SSRIs). The analysis found that clomipramine was significantly more effective than SSRIs, even after statistically correcting for the risk of bias in the included studies [1]. The quantified difference in treatment effect, as measured by a meta-regression coefficient (β), was -0.58 (95% CI: -0.85 to -0.30, p < 0.001), demonstrating a robust and clinically meaningful superiority.

Obsessive-Compulsive Disorder OCD Meta-analysis Clinical Efficacy YBOCS

Veterinary Efficacy: Clomipramine Accelerates Clinical Improvement in Canine Separation Anxiety vs. Behavior Modification Alone

In a placebo-controlled, multi-site veterinary clinical trial for canine separation anxiety, the addition of clomipramine to a standardized behavioral modification program resulted in a significantly faster rate of clinical improvement. The study reported that after just one week of treatment, 47% of dogs receiving clomipramine (at 2-4 mg/kg/day) plus behavioral modification showed clinical improvement, compared to only 29% of dogs receiving behavioral modification alone [1]. This 62% relative increase in the early response rate demonstrates the compound's value as an adjunctive therapy in veterinary behavioral medicine.

Veterinary Medicine Canine Separation Anxiety Behavioral Pharmacology Clinical Trial

Active Metabolite Pharmacology: Desmethylclomipramine Confers a Unique Dual Transporter Inhibition Profile

Clomipramine's in vivo pharmacology is uniquely shaped by its principal active metabolite, N-desmethylclomipramine (norclomipramine). While the parent compound is a potent SERT inhibitor, the metabolite is a potent and selective inhibitor of the norepinephrine transporter (NET). An in vivo PET imaging study in non-human primates demonstrated that both clomipramine and desmethylclomipramine occupy NET in a dose- and plasma concentration-dependent manner [1]. The mean dose for 50% NET occupancy (Kd) was 0.44 mg/kg for clomipramine, highlighting the significant contribution of the parent drug itself to NET blockade in vivo [1]. This combined SERT (parent) and NET (metabolite) inhibition creates a broad-spectrum monoaminergic profile distinct from SSRIs or NET-selective TCAs.

Active Metabolite Desmethylclomipramine NET occupancy Pharmacokinetics In vivo imaging

Pharmacokinetic Profile: Marked Inter-Individual Variability in Metabolism

The metabolic conversion of clomipramine to its active metabolite, desmethylclomipramine, exhibits extreme inter-individual variability, a factor that critically influences both its efficacy and safety profile. A population pharmacokinetic study documented 30- to 90-fold interindividual variations in the metabolic ratios for both desmethylation and hydroxylation [1]. This variability, largely attributable to genetic polymorphisms in the CYP2D6 enzyme, is substantially greater than that observed for many other TCAs and SSRIs. Consequently, therapeutic drug monitoring (TDM) is often required to optimize dosing, a factor that distinguishes clomipramine from alternatives with more predictable pharmacokinetics.

Pharmacokinetics Metabolism CYP2D6 Desmethylation Individual Variability

USP Purity Specification: Defined Limits for Impurities Guide Quality Control

For research and industrial applications requiring a defined and verifiable purity standard, the United States Pharmacopeia (USP) provides a validated monograph for Clomipramine Hydrochloride. This monograph establishes clear quantitative limits: no single impurity may exceed 0.5%, and total impurities must not exceed 2.0%, as determined by a specified stability-indicating HPLC method [1]. This contrasts with non-pharmacopeial grade material where impurity profiles may be undefined or less stringent, which can introduce confounding variables in sensitive in vitro or in vivo experiments.

Quality Control USP Monograph HPLC Impurity Profiling Pharmaceutical Analysis

Optimal Application Scenarios for Clomipramine Based on Differentiated Evidence


Preclinical and Clinical Research on Obsessive-Compulsive Disorder (OCD)

Clomipramine is the optimal choice as a positive control or reference compound in OCD research. Its demonstrably superior efficacy over SSRIs, as quantified in a 2024 meta-regression (β = -0.58, 95% CI: -0.85 to -0.30, p < 0.001) [1], provides a high benchmark against which novel therapeutics can be measured. Studies aiming to elucidate the neural mechanisms of OCD or screen for new pharmacotherapies will benefit from clomipramine's well-characterized and robust effect size on the Yale-Brown Obsessive-Compulsive Scale (YBOCS).

Veterinary Behavioral Pharmacology and Canine Anxiety Studies

In veterinary research, clomipramine is a validated and quantifiable tool for accelerating behavioral modification in canine separation anxiety. The evidence from large, placebo-controlled trials (N=268) shows a 47% early improvement rate with clomipramine adjunctive therapy versus 29% with behavior modification alone [2]. This makes it a preferred agent for studies investigating the neurobiology of canine anxiety or evaluating combination therapies, where a rapid onset of action can enhance protocol compliance and study outcomes.

In Vivo Studies of Dual Monoamine Transporter Occupancy

Clomipramine serves as a unique pharmacological tool for investigating the functional consequences of combined SERT and NET inhibition in vivo. Its active metabolite, desmethylclomipramine, shifts the in vivo profile towards potent NET blockade (Kd = 0.44 mg/kg for 50% NET occupancy) [3], a dual-action property not shared by SSRIs or selective NRIs. This makes it invaluable for positron emission tomography (PET) imaging studies or behavioral assays designed to dissect the relative contributions of serotonergic and noradrenergic systems to complex behaviors.

Analytical Method Development and Quality Control Reference Standard

Due to its well-defined USP monograph with strict impurity limits (≤0.5% individual impurity, ≤2.0% total impurities) [4], clomipramine hydrochloride is an ideal reference standard for developing and validating stability-indicating HPLC methods. Its known degradation pathways and the commercial availability of characterized impurities (e.g., EP Impurity D, N-nitroso impurities) make it a reliable compound for forced degradation studies and for establishing system suitability criteria in pharmaceutical quality control laboratories.

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